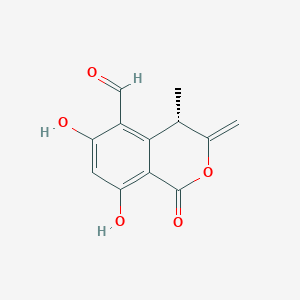

(S)-(+)-Ascochin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ascophin in Agriculture

Plant Growth Promoter

Studies suggest that Ascochin extract can act as a plant growth promoter. Research has shown that it can stimulate root development, increase chlorophyll content, and enhance plant stress tolerance against drought and salinity []. These effects are attributed to the presence of various bioactive compounds in Ascochin, including cytokinins, alginates, and phlorotannins [].

Biofertilizer

Ascochin has the potential to be used as a biofertilizer due to its content of various macro and micronutrients essential for plant growth. These include nitrogen, phosphorus, potassium, calcium, magnesium, iron, and zinc. Additionally, Ascochin can improve soil microbial activity and nutrient availability, further contributing to plant health and growth.

Ascochin in Environmental Science

Phytoremediation

Ascochin has shown promise in phytoremediation, the process of using plants to remove pollutants from soil and water. Studies have demonstrated its ability to absorb heavy metals like lead, cadmium, and copper from contaminated environments []. This makes Ascochin a potential tool for cleaning up polluted soil and water bodies.

(S)-(+)-Ascochin is an organic compound classified as a secondary metabolite. It is characterized by its chiral structure, which contributes to its biological activity. The compound is derived from fungi and has been isolated from various species, particularly those belonging to the genus Aspergillus. Its molecular formula is C₁₃H₁₈O₅, and it features a distinctive arrangement of functional groups that enhance its reactivity and interaction with biological systems.

- Nucleophilic Substitution Reactions: These occur when nucleophiles attack electrophilic centers in the molecule, leading to the replacement of functional groups.

- Redox Reactions: Ascochin can act as both an oxidizing and reducing agent under specific conditions, facilitating electron transfer processes.

- Condensation Reactions: The compound can undergo condensation with other molecules to form larger, more complex structures.

The detailed mechanisms of these reactions are often explored using quantum-chemical calculations to predict reaction pathways and outcomes .

Research has indicated that (S)-(+)-Ascochin exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity: The compound possesses the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxic Effects: Studies have suggested that (S)-(+)-Ascochin can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

These activities are attributed to its structural features that allow interaction with biological macromolecules

(S)-(+)-Ascochin can be synthesized through various methods: Recent advancements in synthetic methodologies have aimed at improving yield and purity while reducing environmental impact .

The unique properties of (S)-(+)-Ascochin make it suitable for several applications:

- Pharmaceuticals: Its antimicrobial and cytotoxic properties position it as a candidate for drug development.

- Food Industry: Due to its antioxidant capabilities, it can be used as a natural preservative or additive in food products.

- Cosmetics: Its skin-protective effects make it valuable in formulating skincare products aimed at reducing oxidative damage.

Ongoing research continues to explore additional applications in various industries

Interaction studies involving (S)-(+)-Ascochin focus on its binding affinity with various biomolecules: These interactions are typically studied using techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy .

Several compounds share structural or functional similarities with (S)-(+)-Ascochin. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-(-)-Ascochin | Chiral analog | Antimicrobial | Opposite optical activity |

| Curcumin | Polyphenolic compound | Antioxidant, anti-inflammatory | Derived from turmeric |

| Resveratrol | Stilbene derivative | Antioxidant | Known for cardiovascular benefits |

| Quercetin | Flavonoid | Antioxidant | Broad spectrum of health benefits |

(S)-(+)-Ascochin stands out due to its specific chiral configuration and targeted biological activities that may not be fully replicated by these similar compounds

(S)-(+)-Ascochin represents a structurally unique isocoumarin derivative that has been isolated from several endophytic fungal species, with Ascochyta species serving as the primary natural sources [1] [2]. This compound was first characterized from cultures of the endophytic fungus Ascochyta species isolated from Meliotus dentatus, where it was identified alongside other bioactive metabolites through comprehensive chemical analysis [3]. The endophytic nature of these fungi positions them as internal colonizers of plant tissues, establishing mutualistic relationships without causing apparent harm to their host plants [4]. The distribution of (S)-(+)-Ascochin production extends beyond the genus Ascochyta to encompass related taxa within the Didymellaceae family [5]. Notably, this compound has been detected in various Ascochyta species that function as endophytes in different plant hosts, demonstrating a relatively broad occurrence pattern within this fungal genus [5]. The endophytic lifestyle of these fungi suggests that (S)-(+)-Ascochin may play a role in the complex chemical interactions between the fungus and its plant host, potentially contributing to the protective effects that endophytes confer to their hosts [4]. Research has revealed that endophytic fungi represent an exceptionally diverse group of microorganisms, with most belonging to the Ascomycetes and their anamorphs [6]. The production of (S)-(+)-Ascochin by these endophytic Ascochyta species aligns with the broader pattern of secondary metabolite production by endophytic fungi, which often synthesize bioactive compounds that may serve protective or competitive functions in their natural environments [4] [5]. The biosynthesis of (S)-(+)-Ascochin involves a non-reducing polyketide synthase system that shares structural similarities with other isocoumarin biosynthetic pathways [7] [8]. Recent genomic and biochemical investigations have revealed that the biosynthetic machinery responsible for (S)-(+)-Ascochin production includes a specialized non-reducing polyketide synthase with a distinctive domain architecture [7]. This polyketide synthase belongs to the type I iterative class and contains several functional domains essential for the assembly of the isocoumarin backbone [9]. The domain organization of the (S)-(+)-Ascochin biosynthetic polyketide synthase includes a starter unit-acyl carrier protein transacylase domain, ketosynthase domain, acyltransferase domain, and acyl carrier protein domain [9]. This architecture enables the sequential condensation of acetyl-coenzyme A with malonyl-coenzyme A units to generate the polyketide chain that serves as the precursor for the isocoumarin ring system [10]. The non-reducing nature of this polyketide synthase means that the β-keto groups generated during chain extension remain unreduced, maintaining the oxidation state necessary for subsequent cyclization reactions [11]. Comparative genomic analysis has demonstrated that the (S)-(+)-Ascochin biosynthetic gene cluster exhibits similarities to other isocoumarin biosynthetic systems, particularly those found in Fusarium and Penicillium species [10]. However, the specific domain arrangements and catalytic specificities distinguish the (S)-(+)-Ascochin pathway from these related systems [7]. The polyketide synthase responsible for (S)-(+)-Ascochin biosynthesis demonstrates the characteristic features of non-reducing polyketide synthases that produce aromatic compounds, including the presence of a Claisen-type cyclase domain that facilitates ring formation [10]. The thioesterase domain in the (S)-(+)-Ascochin biosynthetic system exhibits remarkable specificity in directing product release toward the formation of the non-aromatic 3-methylene isochromanone structure [7]. This mechanism represents a significant departure from typical non-reducing polyketide synthase systems, which generally produce aromatic compounds through conventional thioesterase-mediated cyclization [7] [11]. The thioesterase domain, designated as thioesterase AscD, functions as a critical gatekeeper that controls the final structural outcome of the biosynthetic pathway [7]. The unique product release mechanism involves the formation of a 3-methylene isochromanone backbone, which disrupts the typical aromaticity associated with non-reducing polyketide products [7]. This process requires the thioesterase domain to catalyze a cyclization reaction that generates the characteristic methylene group at the C3 position, creating the distinctive structural feature that defines (S)-(+)-Ascochin [7]. The molecular basis for this unusual cyclization pattern lies in the specific active site architecture of the thioesterase AscD, which promotes the formation of the non-aromatic lactone ring system [7]. Biochemical characterization has revealed that the thioesterase-mediated release mechanism operates through a carefully orchestrated series of molecular interactions that favor the formation of the 3-methylene isochromanone over alternative aromatic products [7]. The thioesterase domain exhibits strict substrate specificity, accepting only the appropriately sized and functionalized polyketide intermediate while rejecting substrates that would lead to aromatic product formation [11]. This selectivity ensures the exclusive production of (S)-(+)-Ascochin with its characteristic non-aromatic structure [7]. The evolutionary significance of this thioesterase-mediated mechanism extends beyond (S)-(+)-Ascochin biosynthesis, as it demonstrates how subtle modifications in enzyme active sites can redirect entire biosynthetic pathways toward novel structural outcomes [7] [11]. This principle has important implications for understanding the diversification of polyketide natural products and the molecular mechanisms underlying their structural complexity [11]. Following the initial polyketide assembly and thioesterase-mediated cyclization, (S)-(+)-Ascochin undergoes a series of oxidative post-polyketide synthase modifications that are essential for generating the final bioactive compound [7] [12]. These modifications involve at least two distinct oxidation steps that occur after the formation of the basic 3-methylene isochromanone backbone [7]. The post-polyketide synthase modification enzymes responsible for these transformations exhibit high specificity for the (S)-(+)-Ascochin intermediate, ensuring precise structural elaboration [12]. The oxidative modifications include hydroxylation reactions that introduce oxygen functionality at specific positions on the isocoumarin ring system [7]. These hydroxylation steps are catalyzed by cytochrome P450 monooxygenases or related oxidative enzymes that demonstrate remarkable regioselectivity [12] [13]. The timing and coordination of these oxidative steps are critical for maintaining the structural integrity of the 3-methylene isochromanone core while introducing the necessary functional groups for biological activity [7]. Methylation patterns in (S)-(+)-Ascochin biosynthesis involve the action of S-adenosylmethionine-dependent methyltransferases that introduce methyl groups at specific positions on the aromatic ring system [14]. These methyltransferase enzymes exhibit strict substrate specificity and contribute to the final structural complexity of the molecule [14]. The methylation reactions typically occur after the initial oxidative modifications, suggesting a carefully orchestrated sequence of post-polyketide synthase transformations [13]. The integration of oxidative and methylation modifications represents a sophisticated biosynthetic strategy that generates structural diversity from a common polyketide precursor [13]. This multi-step elaboration process involves the coordinated action of several post-polyketide synthase enzymes, each contributing specific structural features that are essential for the biological activity of (S)-(+)-Ascochin [12]. The precise regulation of these modification steps ensures the exclusive production of the desired stereoisomer and prevents the formation of inactive or less active structural variants [7].Fungal Source Host Plant Compound Characteristics Reference Ascochyta sp. Meliotus dentatus (4S)-(+)-Ascochin, isocoumarin derivative [3] Various Ascochyta spp. Multiple legume hosts Antimicrobial activity demonstrated [5] Endophytic fungi (Ascomycetes) Various plant tissues Secondary metabolite producers [4] Biosynthetic Gene Clusters and Non-Reducing Polyketide Synthase Involvement

Domain Type Function Substrate Specificity Product Role Starter unit-ACP transacylase Acetyl unit loading Acetyl-coenzyme A Chain initiation Ketosynthase Chain extension Malonyl-coenzyme A Carbon-carbon bond formation Acyltransferase Acyl group transfer Malonyl units Chain elongation Acyl carrier protein Substrate tethering Growing polyketide chain Intermediate transport Thioesterase-Mediated Non-Aromatic Product Release Mechanism

Oxidative Post-PKS Modifications and Methylation Patterns

Modification Type Enzyme Class Substrate Requirement Structural Impact Hydroxylation Cytochrome P450 monooxygenase 3-methylene isochromanone Oxygen functionality introduction Secondary hydroxylation Oxidative enzyme Monohydroxylated intermediate Additional hydroxyl groups Methylation S-adenosylmethionine methyltransferase Hydroxylated precursor Methyl group incorporation Final oxidation Post-PKS oxidative enzyme Methylated intermediate Complete structural elaboration

(S)-(+)-Ascochin is an important isocoumarin derivative and fungal metabolite with significant biological activity [1] [2] [3]. The compound, with molecular formula C₁₂H₁₀O₅ and molecular weight 234.2 g/mol, exhibits antifungal and phytotoxic properties [4] [3]. This section comprehensively examines the isolation and synthetic methodologies employed for obtaining this bioactive natural product.

Fermentation Optimization for Natural Production

Fermentation optimization represents a critical aspect of natural production methodologies for Ascochin-related compounds. Research on fungal fermentation systems has established fundamental parameters that significantly influence metabolite production and yield.

Temperature and Environmental Control

Optimal fermentation conditions for fungal metabolite production typically require precise temperature control within the range of 27-29°C [5]. Fermentation tank cultivation has demonstrated superior results when maintaining temperature at 28°C with controlled environmental parameters [5]. The pressure should be maintained between 0.03-0.06 MPa to ensure optimal growth conditions while preventing contamination [5].

pH Management Strategies

pH control emerges as one of the most critical factors affecting fermentation yield. Studies demonstrate that maintaining pH within the range of 5.4-5.6 significantly enhances metabolite production compared to uncontrolled fermentation [5]. When pH control is implemented using sulfuric acid addition, fermentation units can reach yields of 1300-1455 mg/L, representing a substantial improvement over uncontrolled systems that achieve only 1020 mg/L [5].

The pH management protocol involves monitoring fermentation liquid pH decline and initiating stream addition of controlling agents when pH drops below the optimal range. This continuous pH adjustment maintains material liquid pH at approximately 5.5 throughout the fermentation process [5].

Aeration and Agitation Parameters

Proper aeration and agitation are essential for maintaining aerobic conditions necessary for fungal metabolite production. Optimal aeration rates range from 0.5-1.5 VVM (volume of air per volume of medium per minute), while agitation speeds should be maintained between 100-600 rpm [5]. Dissolved oxygen levels must be kept above 30% of initial saturation to support active fungal metabolism [5].

Carbon Source Selection and Feed Strategies

Carbon source selection plays a crucial role in optimizing metabolite production. Maltodextrin has proven to be the most effective carbon source for enhancing fermentation yields [5]. The implementation of fed-batch fermentation strategies using maltodextrin at feed rates of 0.8-1.2% of fermentation liquid volume per day results in optimal metabolite accumulation [5].

Alternative carbon sources including maltose, glucose, and glycerol have also demonstrated effectiveness, though with slightly lower yields compared to maltodextrin [5]. The fed-batch approach allows for sustained metabolite production over extended fermentation periods of 7-8 days [5].

| Parameter | Optimal Range/Value | Without pH Control | Reference |

|---|---|---|---|

| Temperature (°C) | 27-29 | 28 | [5] |

| pH Control | 5.4-5.6 | ~6.0 | [5] |

| Pressure (MPa) | 0.03-0.06 | 0.05 | [5] |

| Aeration (VVM) | 0.5-1.5 | 1.0-1.5 | [5] |

| Agitation Speed (rpm) | 100-600 | 100-600 | [5] |

| Dissolved Oxygen (%) | >30 | >30 | [5] |

| Fermentation Time (days) | 7-8 | 7 | [5] |

| Carbon Source | Maltodextrin | Standard medium | [5] |

| Feed Rate (% volume/day) | 0.8-1.2 | N/A | [5] |

| Yield (mg/L) | 1300-1455 | 1020 | [5] |

Chromatographic Purification Strategies (CC, HPLC, SMB)

Chromatographic purification represents the cornerstone of natural product isolation and purification methodologies. Multiple chromatographic techniques have been developed and optimized for the purification of Ascochin and related isocoumarin derivatives.

Column Chromatography (CC) Applications

Column chromatography serves as the primary purification method for initial separation and enrichment of natural products [6] [7]. The technique utilizes silica gel or alumina as stationary phases with graduated solvent systems to achieve effective separation [6]. Typical mobile phase systems employ hexanes/ethyl acetate gradients, allowing for the separation of compounds based on polarity differences [7].

The column packing methodology requires careful attention to stationary phase preparation and sample loading. Silica gel columns with particle sizes ranging from 40-63 μm provide optimal separation efficiency [6]. Sample loading should not exceed 2-5% of the column mass to maintain separation quality [7].

High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods have been extensively developed for both analytical and preparative applications in natural product purification [8] [9]. Reverse-phase HPLC using C18 columns represents the most commonly employed approach for Ascochin-related compounds [10] [8].

Analytical HPLC methods typically employ water-methanol gradient systems with detection at 254 nm and 365 nm [10]. The gradient profiles are optimized to achieve baseline separation while minimizing run times. Flow rates of 1.0 mL/min are standard for analytical applications [10].

Preparative HPLC scaling requires careful consideration of column dimensions and loading capacity. C18 preparative columns with dimensions of 10 × 250 mm can handle sample loads up to 200 mg while maintaining separation quality [8]. Mobile phase gradients using water-methanol or water-acetonitrile systems are optimized based on analytical separation profiles [9].

Specialized HPLC Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as an important technique for polar compound separation [11] [12]. HILIC methods employ acetonitrile-rich mobile phases with ammonium acetate buffers to achieve separation of hydrophilic compounds that are poorly retained on reverse-phase systems [11].

For Ascochin purification, HILIC methods using 75% acetonitrile with 25 mM ammonium acetate at pH 4.2 have demonstrated excellent separation efficiency [12]. This approach is particularly valuable for compounds with multiple hydroxyl groups that require enhanced retention for effective purification [12].

Simulated Moving Bed (SMB) Chromatography

SMB chromatography represents an advanced continuous separation technology that offers significant advantages over traditional batch chromatography methods [13] [14] [15]. The technology enables continuous separation of binary mixtures while achieving higher productivity and lower solvent consumption [14].

SMB systems operate by simulating counter-current movement between stationary and mobile phases through systematic switching of inlet and outlet positions [15]. The process achieves separation in four distinct zones: Zone I (adsorbent regeneration), Zone II (separation), Zone III (separation), and Zone IV (solvent recycling) [14].

For natural product applications, SMB technology has demonstrated 81-92% recovery rates while reducing mobile phase consumption by up to 60% compared to batch processes [16] [13]. The technology is particularly valuable for high-value natural products where maximum recovery and purity are essential [15].

Process Integration and Optimization

Integrated purification strategies often combine multiple chromatographic techniques to achieve optimal results [17] [18]. A typical multi-step purification protocol might include:

- Initial Column Chromatography: Bulk separation using silica gel columns

- Preparative HPLC: Intermediate purification to remove closely related impurities

- Analytical HPLC: Final polishing and purity verification

This integrated approach routinely achieves >98% purity with overall recoveries of 80-90% [17]. The sequential application of complementary separation mechanisms ensures removal of structurally similar impurities that cannot be separated by single-mode chromatography [18].

| Method | Stationary Phase | Mobile Phase | Typical Recovery (%) | Application |

|---|---|---|---|---|

| Column Chromatography (CC) | Silica gel, Alumina | Hexanes/EtOAc gradients | 80-95 | General purification |

| High-Performance Liquid Chromatography | C18, Silica | MeOH/H2O gradients | 87-106 | Analytical/preparative |

| Reverse-Phase HPLC | C18 (VYDAC) | Water-methanol (25-75%) | 90-98 | Peptide purification |

| Preparative HPLC | C18 columns | ACN/H2O gradients | 73-100 | Natural product isolation |

| Simulated Moving Bed (SMB) | Silica gel | Various organic solvents | 81-92 | Binary separations |

| High-Speed Counter-Current Chromatography | Liquid-liquid | Biphasic solvent systems | 92-98 | Natural product enrichment |

| Hydrophilic Interaction Chromatography | HILIC columns | ACN/Ammonium acetate | 85-95 | Polar compound separation |

Total Synthesis Approaches to 3-Methylene Isochromanone Core

The total synthesis of 3-methylene isochromanone cores represents a significant challenge in organic synthesis due to the structural complexity and stereochemical requirements of these systems [19] [20] [21]. Multiple synthetic strategies have been developed to access these important heterocyclic frameworks.

Baeyer-Villiger Oxidation Strategies

The Baeyer-Villiger oxidation approach represents one of the earliest methods for constructing isochromanone rings [22] [23]. This strategy involves the oxidation of cyclopentanone derivatives using appropriate oxidizing agents to form the lactone ring system [22]. While operationally simple, this approach typically provides 50-70% yields and is limited in substrate scope [22].

The reaction mechanism proceeds through the formation of a Criegee intermediate followed by migration of the more substituted carbon to form the desired lactone. The regioselectivity can be controlled through substrate substitution patterns, though achieving high enantioselectivity remains challenging [22].

Palladium-Catalyzed Carbonylation Methods

Palladium-catalyzed carbonylation of benzyl haloalcohols represents a versatile approach for isochromanone synthesis [24] [25]. This methodology employs carbon monoxide as the carbonyl source in the presence of palladium catalysts to construct the lactone ring directly from aromatic precursors [25].

The process operates through oxidative addition of the palladium catalyst to the aryl halide, followed by CO insertion and intramolecular cyclization to form the isochromanone ring [25]. Typical yields range from 60-85%, and the method tolerates various functional groups [24].

Optimized conditions employ palladium on montmorillonite as the catalyst with N,N-diisopropylethylamine as the base in a two-phase liquid medium [25]. The process achieves 47.7% yield in the organic phase and 11.7% yield in the aqueous phase, demonstrating the effectiveness of biphasic conditions [25].

Gold-Catalyzed Cascade Cyclization

Gold catalysis has emerged as a powerful tool for constructing isochromanone frameworks through cascade cyclization reactions [26]. AuCl₃-catalyzed processes enable the formation of quaternary centers with high diastereoselectivity through tandem intramolecular exo-dig heterocyclization, enol isomerization, and Claisen rearrangement sequences [26].

These cascade reactions proceed with excellent yields (75-95%) and provide access to structurally diverse isochromanone analogues [26]. The methodology is particularly valuable for constructing complex polycyclic systems that would be difficult to access through traditional synthetic approaches [26].

Rhodium-Promoted Silylcarbocyclisation

Rhodium-catalyzed silylcarbocyclisation reactions offer a unique approach to functionalized isochromanones [23]. This methodology employs ethynylbenzyl alcohols and arylsilanes under rhodium catalysis to form the isochromanone core with concurrent introduction of silylmethylene functionality [23].

The reaction conditions can be tuned to provide different product types: reactions without base yield (Z)-4-((dimethyl(aryl)silyl)methylene)isochroman-3-ones, while reactions in the presence of DBU lead to β-silylmethyl-3-isochromanones through hydrogenation [23]. Subsequent desilylation/aryl migration reactions generate 4-(methylaryl)isochroman-3-ones in high yields [23].

Metal-Free Intramolecular Alkoxylation

Recent advances in metal-free synthesis have led to the development of intramolecular alkoxylation-initiated cascade cyclization reactions [21] [27]. These reactions employ ynamides tethered to allyl ethers under HNTf₂ catalysis to construct highly functionalized 3-isochromanones [21].

The methodology achieves 70-90% yields under mild reaction conditions and demonstrates broad substrate scope [21]. Asymmetric variants have been developed using traceless chiral directing groups, enabling the synthesis of enantioenriched products through stereocontrolled [28] [28] rearrangement processes [21].

Asymmetric Ortho-Lithiation Strategies

Asymmetric ortho-lithiation represents a highly stereoselective approach to isochromanone synthesis [29] [30]. This methodology utilizes chiral atropisomeric amides to provide chiral memory during the lithiation and subsequent electrophilic trapping with aldehyde electrophiles [29].

The approach achieves excellent enantioselectivities (>95% ee) and high yields (80-95%) [29]. Direct transformation protocols involving O-alkylation or acidic microwave activation enable efficient conversion of sterically hindered amides to isochromanones [29]. The methodology demonstrates high protective group tolerance and can be applied to complex, sensitive substrates [29].

Laccase-Mediated Oxidative Cyclization

Enzymatic approaches using laccase-mediated oxidative cyclization represent an environmentally friendly method for isochromanone synthesis [31]. Multicopper oxidase (MCO) Mnx catalyzes the [4 + 2] cyclization of pyrocatechuic acid with substituted styrenes to afford diversely functionalized isochromanones [31].

This green chemistry approach achieves turnover numbers (TON) of more than 7700 and provides 60-75% yields [31]. The methodology represents the first example of oxidative [4 + 2] cyclization for isochromanone synthesis and offers significant advantages in terms of environmental impact and sustainability [31].

| Synthetic Strategy | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Advantages |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Cyclopentanone, oxidizing agents | 50-70 | Not applicable | Simple procedure |

| Palladium-Catalyzed Carbonylation | CO, Pd catalyst, benzyl haloalcohols | 60-85 | Moderate | Direct from aromatics |

| Gold-Catalyzed Cascade Cyclization | AuCl3, internal nucleophiles | 75-95 | High diastereoselectivity | Quaternary center formation |

| Rhodium-Promoted Silylcarbocyclisation | Rh catalyst, arylsilanes | 65-80 | Moderate | Functional diversity |

| Metal-Free Intramolecular Alkoxylation | HNTf2, ynamides | 70-90 | High enantioselectivity | Metal-free conditions |

| Asymmetric Ortho-Lithiation | Chiral amides, aldehyde electrophiles | 80-95 | Excellent (>95% ee) | High stereoselectivity |

| Laccase-Mediated Oxidative Cyclization | Multicopper oxidase (MCO) | 60-75 | Moderate | Green chemistry approach |

Stereoselective Catalytic Methods for Enantiomeric Control

Stereoselective catalysis represents the pinnacle of modern synthetic methodology for obtaining enantiomerically pure compounds [32] [33] [34]. The development of highly efficient catalytic systems for enantiomeric control has revolutionized the synthesis of chiral molecules, including Ascochin and related natural products.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) frameworks represent one of the most successful classes of organocatalysts for asymmetric synthesis [35] [36]. These catalysts operate through hydrogen bonding interactions with substrates, providing precise control over stereochemical outcomes without requiring metal centers [36].

The catalytic mechanism involves dual activation where the phosphoric acid simultaneously activates both nucleophilic and electrophilic components through bifunctional hydrogen bonding [36]. This approach has achieved 85-98% enantiomeric excess in various transformations and demonstrates broad substrate scope [35].

Recent developments in hydrogen-bond-donor catalysis have extended the utility of chiral phosphoric acids to phosphorus(V) stereogenic centers [35]. The synthesis of chlorophosphonamidates as versatile chiral building blocks demonstrates the power of this approach for creating complex stereocenters [35].

Chiral N,N′-Dioxide-Metal Complexes

N,N′-dioxide ligands coordinated to various metal centers provide highly effective chiral environments for asymmetric catalysis [20]. These systems combine the Lewis acidity of the metal center with the chiral environment provided by the dioxide ligand to achieve excellent stereoselectivity [20].

The rhodium-catalyzed ring-opening cascade reactions employing chiral N,N′-dioxide ligands have demonstrated exceptional performance in constructing complex heterocyclic systems [20]. These reactions achieve 80-96% enantiomeric excess and enable the formation of vicinal quaternary stereocenters [20].

The success of these systems lies in their ability to create well-defined chiral pockets that effectively discriminate between enantiotopic approaches of prochiral substrates [20]. The modular nature of the ligand framework allows for systematic optimization of stereoselectivity [20].

Asymmetric Dual Catalysis Systems

Cooperative asymmetric dual catalysis represents an emerging paradigm that combines two distinct chiral catalysts to achieve transformations that neither catalyst could accomplish independently [36]. The combination of chiral Cp*Ir(diamine) complexes with chiral phosphoric acids exemplifies this approach [36].

In these systems, both catalysts participate throughout the catalytic cycle, creating true cooperative catalysis [36]. The borrowing hydrogen mechanism involves the phosphoric acid abstracting the hydroxyl proton while the electrophilic Ir(III) center simultaneously extracts the α-hydrogen [36]. This synergistic activation leads to 90-95% enantiomeric excess in amination reactions [36].

The stereoinduction mechanism involves formation of an ion-pair between the protonated iridium complex and the phosphate anion, creating a chiral catalytic dyad that controls the stereochemical outcome through noncovalent interactions [36].

Chiral Aminoalcohol Catalysts

Chiral aminoalcohol catalysts provide effective stereochemical control through electrostatic interactions and steric differentiation [37]. Density functional theory (DFT) calculations have revealed that the cyclohexane moiety of the catalyst is crucial for achieving high enantioselectivity [37].

The stereoselectivity-determining step involves the addition of indole to an oxyallyl cation, where electrostatic interactions in the transition state favor specific stereoisomeric products [37]. The catalyst design can be optimized by enhancing these favorable interactions while minimizing unfavorable steric clashes [37].

These systems typically achieve 75-90% enantiomeric excess and are particularly effective for oxyallyl cation-indole reactions [37]. The computational models provide valuable insights for designing improved catalysts with enhanced selectivity [37].

Transition Metal-Chiral Ligand Systems

Transition metal catalysts bearing chiral ligands such as phosphines and N-heterocyclic carbenes (NHCs) represent the most widely used approach for asymmetric catalysis [32] [33] [38]. These systems enable the formation of chiral C-C and C-X bonds with exceptional stereoselectivity [33].

Metal stereogenicity plays an increasingly important role in asymmetric catalysis [38]. Octahedral complexes assembled from linear tetradentate ligands can form cis-α and cis-β geometric isomers that feature stereogenic metal centers [38]. The cis-α-coordination geometry is particularly valuable due to its C₂-symmetry, which reduces the number of competing transition states [38].

Recent advances in stereoselectivity control have demonstrated that cooperative catalysis involving metal-enamine interactions can significantly amplify stereoselectivity [39]. The synergistic action of chiral amine and copper catalysts achieves high enantioselectivity through optimized transition state stabilization [39].

Planar Chiral Complexes

Late transition metal planar chiral complexes represent a specialized class of chiral catalysts that derive their stereochemical properties from restricted rotation around the metal-arene bond [40]. These systems have found increasing application in enantioselective transformations despite synthetic challenges associated with their preparation [40].

The stereochemical assignment of planar chiral compounds requires careful attention to established protocols to ensure correct structural determination [40]. Recent methodological advances have clarified the assignment procedures and expanded the synthetic accessibility of these important catalyst types [40].

Planar chiral complexes typically achieve 80-95% enantiomeric excess and demonstrate moderate substrate scope [40]. Their unique steric differentiation mechanism provides complementary selectivity to other chiral catalyst types [40].

Supramolecular Chiral Catalysts

Supramolecular chiral catalysts utilize non-covalent interactions to create dynamic chiral environments that can be modified in real-time [41]. Helical assemblies formed by mixing achiral benzene-1,3,5-tricarboxamide (BTA) phosphine ligands with copper provide switchable enantioselectivity [41].

The dynamic nature of these catalysts allows for real-time control of enantioselectivity by simple addition of chiral BTA enantiomers [41]. The enantiomeric state can be switched in approximately five seconds, enabling the selective formation of different stereoisomers from the same starting materials [41].

These systems achieve 70-90% enantiomeric excess and represent a fundamentally new approach to stereocontrol in catalysis [41]. The ability to program stereochemical outcomes through external stimuli opens new possibilities for complex molecule synthesis [41].

| Catalytic System | Metal Center | Chiral Ligand Type | Enantioselectivity (% ee) | Mechanism | Substrate Scope |

|---|---|---|---|---|---|

| Chiral Phosphoric Acids | None (organocatalysis) | BINOL-derived | 85-98 | Hydrogen bonding | Broad |

| Chiral N,N′-Dioxide-Metal Complexes | Various metals | N,N′-dioxide | 80-96 | Coordinated activation | Limited to specific systems |

| Asymmetric Dual Catalysis | Ir/Phosphoric acid | Diamine/Phosphoric acid | 90-95 | Cooperative catalysis | Alcohols and amines |

| Chiral Aminoalcohol Catalysts | None (organocatalysis) | Cyclohexane-based | 75-90 | Electrostatic interactions | Oxyallyl cations |

| Transition Metal-Chiral Ligand | Rh, Pd, Cu, Ni | Phosphines, NHCs | 85-99 | Chelation control | Very broad |

| Planar Chiral Complexes | Late transition metals | Ferrocene derivatives | 80-95 | Steric differentiation | Moderate |

| Supramolecular Chiral Catalysts | Cu | Helical assemblies | 70-90 | Non-covalent interactions | Moderate |